REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([CH2:7][N:8]2[C:13](=[O:14])[C:12]([NH:15][CH3:16])=[C:11]([CH:17]=O)[CH:10]=[N:9]2)=[CH:5][CH:4]=1.[C:21]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:22][C:23]([O:25]CC)=O.N1CCCCC1>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:13](=[O:14])[C:12]3[N:15]([CH3:16])[C:23](=[O:25])[C:22]([C:21]([O:29][CH2:30][CH3:31])=[O:28])=[CH:17][C:11]=3[CH:10]=[N:9]2)=[CH:19][CH:20]=1
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Name
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1-(4-methoxybenzyl)-5-(methylamino)-6-oxo-1,6-dihydropyridazine-4-carbaldehyde
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Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=CC(=C(C2=O)NC)C=O)C=C1
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Name
|
|
Quantity
|
4.2 mL
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Type
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reactant
|
Smiles
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C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
1.44 mL
|
Type
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reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CCO
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux in an oil bath for 5 h
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
to afford a suspension
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Type
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FILTRATION
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Details
|
The solid was collected by suction filtration
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Type
|
WASH
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Details
|
washed with EtOH (10 mL)
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC3=C(C2=O)N(C(C(=C3)C(=O)OCC)=O)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |